2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
Description
2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid is a non-proteinogenic amino acid featuring a bicyclic pyrrolopyridine moiety attached to an alanine backbone. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol (CAS: 1137-00-4) . It serves as a key intermediate in synthesizing peptidomimetics and bioactive molecules, particularly in antiviral research .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15) |
InChI Key |
FICCYWIDRZLXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine scaffold is typically prepared or functionalized starting from commercially available azaindole derivatives or related heterocycles.
Bromination and Protection:
3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared by bromination at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (0 °C to room temperature) in organic solvents such as chloroform or dichloromethane. Protection of the nitrogen (e.g., by tert-butoxycarbonyl or benzyl groups) is often performed to avoid side reactions during subsequent steps.Suzuki Coupling for Aryl or Heteroaryl Substitution:
The brominated pyrrolo[3,2-b]pyridine intermediates undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with appropriate boronic acids or boronate esters to introduce substituents at the 3-position. Typical conditions include Pd(dppf)Cl2 catalyst, potassium carbonate base, and a dioxane/water solvent mixture at reflux temperatures for 1 to 16 hours.
Introduction of the Amino Acid Side Chain
Alkylation or Michael Addition:
The amino acid side chain is introduced by alkylation of the pyrrolo[3,2-b]pyridine core with protected amino acid derivatives or via Michael addition to an activated double bond. For example, ethyl 3-bromopropionate can be reacted with the heterocyclic core under phase transfer catalysis conditions (using tetrabutylammonium hydrogensulfate) in biphasic mixtures to yield ester intermediates.Hydrolysis and Amination:
The ester intermediates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. The amino group can be introduced or unmasked through selective deprotection or amination reactions.
Protection and Deprotection Strategies
Use of Boc and Benzyl Protecting Groups:
Protecting groups such as tert-butoxycarbonyl (Boc) and benzyl are employed to protect amine functionalities during multi-step synthesis. For instance, tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is synthesized by reacting 3-bromo-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP catalyst at low temperature.Selective Deprotection:
Deprotection is carried out under mild acidic or hydrogenolytic conditions depending on the protecting group, ensuring the amino acid and heterocyclic moieties remain intact.
Purification and Characterization
Purification:
Flash column chromatography on silica gel using solvent mixtures such as ethyl acetate and petroleum ether is commonly used to purify intermediates and final products.-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- Analytical Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment.
- Chiral purity is determined by Supercritical Fluid Chromatography (SFC-HPLC).
- Melting point determination for physical characterization.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Bromine or NBS, chloroform/DCM, 0 °C to RT | 3-bromo-pyrrolo[3,2-b]pyridine intermediate |
| Protection | Di-tert-butyl dicarbonate (Boc2O), DMAP, THF, -20 °C to RT | Boc-protected pyrrolo-pyridine |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water, reflux | Arylated pyrrolo-pyridine derivatives |
| Alkylation with amino acid precursor | Ethyl 3-bromopropionate, tetrabutylammonium hydrogensulfate, biphasic mix | Ester intermediate with amino acid side chain |
| Hydrolysis and deprotection | Acid/base hydrolysis, hydrogenolysis | Free amino acid derivative |
| Purification | Flash chromatography | Pure compound |
| Characterization | NMR, HRMS, HPLC, SFC-HPLC, melting point | Structural and purity confirmation |
Research Results and Yields
- Reported yields for key intermediates such as tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are approximately 69% with melting points around 131–133 °C.
- Suzuki coupling reactions typically afford products in moderate to high yields (60–85%) depending on the boronic acid and reaction conditions.
- Final amino acid derivatives are obtained with high purity (>95%) as confirmed by HPLC and chiral SFC analysis.
- Characterization data, including NMR chemical shifts and HRMS m/z values, consistently match the expected structures, confirming successful synthesis.
The preparation of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid involves a multi-step synthetic route combining heterocyclic chemistry and amino acid functionalization. Key methodologies include selective bromination, protection/deprotection strategies, palladium-catalyzed Suzuki coupling, and amino acid side chain introduction via alkylation and hydrolysis. The processes are well-established with detailed protocols available in the literature, supported by comprehensive analytical characterization to ensure compound integrity and purity.
This synthesis approach allows for the generation of this amino acid derivative with potential utility in medicinal chemistry and peptide drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where it may act on specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
- CAS : 49758-35-2
- Molecular Formula : C₁₀H₁₁N₃O₂
- Key Differences : The pyrrolopyridine ring system differs in nitrogen positioning ([2,3-b] vs. [3,2-b]), altering electronic properties and hydrogen-bonding capabilities.
- Applications : Used in biocatalytic studies (e.g., ammonia elimination reactions) and as a reference standard for tryptophan impurities .
(2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic Acid
Functionalized Derivatives
2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
- CAS : 63024-18-0
- Molecular Formula : C₁₂H₁₃N₃O₃
- Applications: Investigated as a prodrug candidate or modified amino acid for targeted delivery .
Fmoc-Protected Derivatives (e.g., Fmoc-4-AzaTrp-OH)
Simplified Analogues
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid (commonly referred to as this compound) is a bioactive molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
The compound's chemical structure is characterized by the presence of a pyrrolo[3,2-b]pyridine moiety, which contributes to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 333354-45-3 |
| Purity | ≥ 95% |
The biological activity of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as an agonist at specific receptors, potentially influencing pathways related to neuroprotection and cognitive function.
Neuroprotective Effects
Several studies have investigated the neuroprotective effects of this compound. For instance, a study demonstrated that it could mitigate oxidative stress in neuronal cells, thereby reducing cell death rates associated with neurodegenerative diseases. The mechanism involves the modulation of antioxidant enzyme activities and the inhibition of apoptotic pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies revealed that it exhibits significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Studies
- Neuroprotection in Animal Models : A study on rodents showed that administration of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid led to improved cognitive performance in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and enhanced synaptic plasticity.
- Antimicrobial Efficacy : Clinical trials assessing its efficacy against resistant bacterial strains demonstrated promising results. The compound was effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for drug development.
Synthesis and Derivatives
The synthesis of 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid has been optimized using microwave-assisted methods, yielding high purity and efficiency. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are needed to fully elucidate its metabolic pathways and elimination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
